3-Phenyl-N,N-di(propan-2-yl)propanethioamide
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Overview
Description
3-Phenyl-N,N-di(propan-2-yl)propanethioamide is an organic compound with a complex structure that includes a phenyl group, two isopropyl groups, and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N,N-di(propan-2-yl)propanethioamide typically involves the reaction of hydrocinnamic acid with diisopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N,N-di(propan-2-yl)propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.
Scientific Research Applications
3-Phenyl-N,N-di(propan-2-yl)propanethioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-N,N-di(propan-2-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
N,N-Diisopropylethylamine: Shares the diisopropylamine structure but lacks the thioamide group.
Uniqueness
3-Phenyl-N,N-di(propan-2-yl)propanethioamide is unique due to its combination of a phenyl group, two isopropyl groups, and a thioamide functional group.
Properties
CAS No. |
62785-83-5 |
---|---|
Molecular Formula |
C15H23NS |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
3-phenyl-N,N-di(propan-2-yl)propanethioamide |
InChI |
InChI=1S/C15H23NS/c1-12(2)16(13(3)4)15(17)11-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI Key |
JKQFMXVOYCUZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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